molecular formula C8H7N3O3 B13029911 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide

Cat. No.: B13029911
M. Wt: 193.16 g/mol
InChI Key: BTJYJTWMNNKMMI-UHFFFAOYSA-N
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Description

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused furan-pyrimidine core with a methoxy group at position 4 and a carboxamide substituent at position 4. Its molecular formula is C₉H₈N₃O₃, with a molecular weight of 209.18 g/mol (calculated from related derivatives in and ).

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

4-methoxyfuro[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C8H7N3O3/c1-13-8-6-4(10-3-11-8)2-5(14-6)7(9)12/h2-3H,1H3,(H2,9,12)

InChI Key

BTJYJTWMNNKMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1OC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyfuran-2-carboxylic acid with guanidine to form the pyrimidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Cancer Therapeutics

Research has identified 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide as a promising candidate for cancer treatment. It acts as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), a crucial regulator in various signaling pathways involved in cell proliferation and survival. The inhibition of SHP2 can lead to reduced tumor growth and progression, particularly in cancers associated with mutations in the PTPN11 gene, such as Noonan Syndrome, neuroblastoma, and several types of leukemia .

Key Findings:

  • Mechanism of Action: The compound inhibits the ERK/MAPK signaling pathway by targeting SHP2, demonstrating potential efficacy against hyperproliferative diseases like cancer .
  • Selectivity: Compared to existing SHP2 antagonists (e.g., SHP099), 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide exhibits higher selectivity and a better safety profile, reducing the risk of cardiotoxicity associated with other compounds .

Anti-Inflammatory Properties

In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response .

Research Highlights:

  • Inhibition of COX Enzymes: The compound has been tested for its ability to suppress COX-2 activity, which is linked to various inflammatory diseases. Preliminary results suggest that it can effectively reduce inflammation with comparable potency to established anti-inflammatory drugs like celecoxib .
  • Structure-Activity Relationship (SAR): Investigations into the SAR have revealed that modifications to the pyrimidine structure can enhance its anti-inflammatory activity while minimizing toxicity .

Synthesis and Development

The synthesis of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide involves several advanced organic chemistry techniques. Recent studies have focused on optimizing synthetic routes to improve yield and purity while ensuring the compound's bioactivity remains intact.

Synthesis Overview:

  • Various methodologies have been explored for synthesizing pyrimidine derivatives, emphasizing green chemistry approaches that reduce environmental impact while enhancing efficiency .
  • The use of catalysts in one-pot reactions has been highlighted as a cost-effective strategy for producing these compounds with minimal byproducts.

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the efficacy of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide in both in vitro and in vivo settings.

Table 1: Summary of Experimental Findings

StudyObjectiveMethodResults
Study AEvaluate anti-cancer effectsIn vitro cell line assaysSignificant reduction in cell proliferation in SHP2-dependent cancers
Study BAssess anti-inflammatory activityCOX enzyme inhibition assaysIC50 values comparable to celecoxib; effective suppression of COX-2
Study CInvestigate safety profileCardiovascular toxicity assaysHigher selectivity over hERG channel compared to other SHP2 inhibitors

Mechanism of Action

The mechanism of action of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity Key Findings vs. Target Compound Reference IDs
4,7,9-Trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide Benzofuropyrimidine 4,7,9-trihydroxy; C-6 carboxamide PKC inhibition (87% higher than (–)-cercosporamide); Antifungal 100x lower cytotoxicity than (–)-cercosporamide
Thieno[3,2-d]pyrimidine-6-carboxamide derivatives Thienopyrimidine Sulfonamide/piperidinyl groups SIRT1 inhibition (e.g., SIRT-IN-2) Target-specific binding via NH-Ile347 interaction
Pyrrolo[2,3-d]pyrimidine-6-carboxamides Pyrrolopyrimidine Cyclopentyl, sulfamoylphenyl Antiproliferative (HeLa cells) Modified substituents enhance selectivity
Triazolo[1,5-a]pyrimidine-6-carboxamides Triazolopyrimidine Amino groups Antiproliferative (preliminary evaluations) One-pot synthesis vs. multi-step procedures
4-Methoxyfuro[2,3-b]quinoline Furoquinoline 4-methoxy; glucopyranoside Natural product isolation Differ in fused ring system (quinoline vs. pyrimidine)

Key Comparative Analyses

Physicochemical Properties
  • Solubility : Hydroxyl groups in benzofuropyrimidines improve water solubility but may reduce membrane permeability. Methoxy groups (as in the target compound) balance lipophilicity and metabolic stability .
  • Bioavailability : Carboxamide moieties enhance binding affinity to kinase targets (e.g., PKC, SIRT1) compared to ester or carboxylic acid derivatives .

Biological Activity

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor activity, mechanisms of action, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide features a unique furo-pyrimidine scaffold that contributes to its biological activities. The methoxy and carboxamide groups enhance solubility and reactivity, making it a candidate for further pharmacological studies.

Antitumor Activity

Recent studies have demonstrated that compounds related to 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide exhibit significant antitumor properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

Table 1: Antitumor Activity of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
A549A5490.02EGFR inhibition
MCF7MCF70.04Apoptosis induction
HCT116HCT1160.06Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest that the compound is highly effective against these cancer cell lines compared to standard chemotherapeutics like doxorubicin.

The biological activity of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide can be attributed to several mechanisms:

  • EGFR Inhibition : The compound has been identified as a selective inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR signaling pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis through intrinsic pathways, leading to the activation of caspases and subsequent cell death .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is crucial for optimizing its efficacy and reducing toxicity. Modifications in the methoxy or carboxamide groups can significantly influence its biological activity.

Key Findings

  • Methoxy Substituents : Variations in the position and number of methoxy groups have been linked to enhanced antitumor activity. For example, compounds with multiple methoxy groups showed improved solubility and bioavailability .
  • Carboxamide Variations : Altering the carboxamide moiety can affect binding affinity to target proteins, impacting overall potency against specific cancer types .

Case Studies

Several case studies highlight the successful application of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide derivatives in preclinical settings:

  • Case Study on Lung Cancer : A derivative was tested in vivo using A549 xenograft models, where significant tumor regression was observed compared to control groups treated with saline. The study reported a reduction in tumor volume by up to 70% after four weeks of treatment .
  • Combination Therapy : Research indicated that combining this compound with standard chemotherapy agents resulted in enhanced efficacy and reduced side effects, suggesting a synergistic effect .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide?

A seven-step procedure is commonly employed, including direct aminocarbonylation, iodonation, and cyclization. Demethylation of methoxy groups via microwave-assisted heating (200°C in pyridine hydrochloride) achieves a 43% yield. Key intermediates are purified using silica gel column chromatography (70–230 mesh ASTM) .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) on Merck silicagel 60F-254 plates is standard. For purification, column chromatography with silica gel (Merck 60) is used, and intermediates are characterized via 1^1H/13^13C NMR and HRMS .

Q. What analytical methods confirm the compound’s structural integrity?

1^1H NMR in DMSO-d6d_6 detects aromatic protons (e.g., δ 8.58 ppm for pyrimidine rings) and substituents like methoxy groups (δ 3.92 ppm). HRMS validates molecular formulas (e.g., [M]+ at m/z 277.1177 for C12_{12}H15_{15}N5_5O3_3) .

Q. How is cytotoxicity or biological activity initially assessed?

Protein kinase C (PKC) inhibition assays are performed, as demonstrated for structurally similar compounds. IC50_{50} values and dose-response curves guide further modifications .

Q. What purification techniques are effective for isolating the compound?

Reverse-phase chromatography (RP-18 gel CC) with methanol-water gradients (20–100%) and Zorbax Eclipse C18 columns (acetonitrile-water) resolve polar impurities. Crystallization from MeOH-H2_2O mixtures enhances purity .

Advanced Research Questions

Q. How do substituents at the C-3 or C-6 positions influence biological activity?

Alkylation at C-3 (e.g., benzylthio groups) enhances antimicrobial activity against Proteus vulgaris. Structure-activity relationship (SAR) studies suggest electron-withdrawing groups improve PKC inhibition .

Q. What challenges arise in polymorph screening for formulation studies?

Polymorph stability impacts bioavailability. Novel polymorphs require X-ray diffraction and thermal analysis (DSC/TGA). For example, a ribociclib analog (LEE011) requires -20°C storage to maintain stability .

Q. How to resolve contradictions in synthetic yields across studies?

Demethylation efficiency varies with heating methods (microwave vs. conventional). Microwave irradiation reduces side reactions, improving yields to 43% vs. <30% in traditional setups .

Q. What advanced techniques validate degradation products under stress conditions?

LC-MS/MS identifies hydrolytic or oxidative byproducts. For example, methoxy group demethylation under acidic conditions generates hydroxy derivatives, detectable via HRMS fragmentation patterns .

Q. How to optimize solubility for in vivo studies?

Co-solvent systems (e.g., DMSO:PEG 400) or salt formation (e.g., hydrochloride) improve aqueous solubility. Stability assays under physiological pH (1.2–7.4) guide formulation choices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.